(-)-p-Bromotetramisole oxalate

Catalog No.
S533639
CAS No.
62284-79-1
M.F
C13H13BrN2O4S
M. Wt
373.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-p-Bromotetramisole oxalate

CAS Number

62284-79-1

Product Name

(-)-p-Bromotetramisole oxalate

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Molecular Formula

C13H13BrN2O4S

Molecular Weight

373.22 g/mol

InChI

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)

InChI Key

ZULBIBHDIQCNIS-UHFFFAOYSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

L-p-Bromotetramisole oxalate

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O

Description

The exact mass of the compound (-)-p-Bromotetramisole oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-p-Bromotetramisole oxalate, also known as L-p-bromotetramisole, is a chemical compound with the molecular formula C13_{13}H13_{13}BrN2_2O4_4S and a CAS number of 62284-79-1. It is recognized primarily as a potent and non-specific inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in various biological processes, including dephosphorylation of molecules and cellular signaling pathways. The compound is often utilized in research settings to explore its effects on various physiological processes, particularly those involving ion channels and neurotransmitter release .

(-)-p-Bromotetramisole oxalate acts as a non-specific inhibitor of alkaline phosphatases. It is thought to competitively bind to the active site of the enzyme, preventing the hydrolysis of phosphate substrates [, ]. This inhibition allows researchers to study the specific roles of APs in various cellular processes.

(-)-p-Bromotetramisole Oxalate, also known as L-p-Bromotetramisole Oxalate or (-)-4-Bromotetramisole Oxalate, is a chemical compound used in scientific research as a potent inhibitor of phosphatases [, ]. Here's a breakdown of its scientific research applications:

Inhibition of Alkaline Phosphatase

(-)-p-Bromotetramisole Oxalate is a well-established inhibitor of alkaline phosphatase, an enzyme crucial for various biological processes, including bone mineralization, cell signaling, and nutrient absorption []. Studies have shown that (-)-p-Bromotetramisole Oxalate can effectively inhibit alkaline phosphatase activity, making it a valuable tool for researchers investigating the role of this enzyme in various diseases [].

For instance, researchers have utilized (-)-p-Bromotetramisole Oxalate to study the involvement of alkaline phosphatase in cancer progression and metastasis []. By inhibiting the enzyme, they can explore how it affects tumor cell behavior and identify potential therapeutic targets.

Inhibition of Protein Tyrosine Phosphatases

In addition to alkaline phosphatase, (-)-p-Bromotetramisole Oxalate also exhibits inhibitory effects on protein tyrosine phosphatases (PTPs) [, ]. PTPs play a vital role in regulating various cellular processes through the removal of phosphate groups from proteins.

Studies suggest that (-)-p-Bromotetramisole Oxalate can modulate the activity of specific PTPs, offering researchers a way to investigate their function in various signaling pathways []. This information can be valuable for developing new drugs that target PTPs for diseases like diabetes and neurodegenerative disorders.

The primary chemical reaction involving (-)-p-bromotetramisole oxalate is its interaction with alkaline phosphatase. This inhibition can lead to significant alterations in biochemical pathways, particularly those related to phosphate metabolism. Additionally, the compound has been shown to augment cAMP-stimulated iodide efflux in CHO cells, suggesting its potential role in modulating ion channel activity, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) channels .

(-)-p-Bromotetramisole oxalate exhibits notable biological activities beyond its role as an alkaline phosphatase inhibitor. Research indicates that it enhances the release of norepinephrine in PC12 cells when stimulated with ionomycin, indicating its potential influence on neurotransmitter dynamics . Furthermore, studies have demonstrated that systemic infusion of the compound can significantly inhibit norepinephrine-induced increases in mean arterial blood pressure and renal vascular resistance in animal models, suggesting cardiovascular implications .

  • Bromination: The starting material is brominated to introduce the bromine substituent at the para position.
  • Formation of Tetramisole Structure: The brominated intermediate is then subjected to further reactions to construct the tetramisole backbone.
  • Oxalate Salt Formation: Finally, the compound is converted into its oxalate form by reacting with oxalic acid.

Specific methodologies may vary based on laboratory protocols and desired purity levels .

(-)-p-Bromotetramisole oxalate finds applications primarily in biochemical research. Its ability to inhibit alkaline phosphatase makes it valuable for studying enzyme kinetics and metabolic pathways involving phosphate groups. Additionally, due to its effects on ion channels and neurotransmitter release, it is used in neurobiological studies to understand synaptic transmission and neuronal signaling mechanisms .

Interaction studies involving (-)-p-bromotetramisole oxalate have highlighted its role in modulating various physiological responses. For instance:

  • Alkaline Phosphatase Inhibition: The compound's inhibition of alkaline phosphatase has been extensively documented, showcasing its potential effects on phosphate metabolism and related signaling pathways .
  • CFTR Activation: It has been noted that (-)-p-bromotetramisole oxalate can activate CFTR channels, which are crucial for chloride ion transport across epithelial cells .
  • Neurotransmitter Dynamics: The enhancement of norepinephrine release suggests that it may influence adrenergic signaling pathways, which are vital for cardiovascular regulation .

Several compounds exhibit structural or functional similarities to (-)-p-bromotetramisole oxalate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
LevamisoleSimilar tetramisole backbonePrimarily used as an anti-parasitic agent
P-ToluidineContains a para-substituted aromatic ringUsed mainly as a reagent in organic synthesis
BromotetramisoleSimilar brominated structureExhibits similar enzymatic inhibition properties

Uniqueness of (-)-p-Bromotetramisole Oxalate

(-)-p-Bromotetramisole oxalate is unique due to its specific inhibition of alkaline phosphatase coupled with its ability to activate CFTR channels and modulate neurotransmitter release. This combination of properties makes it particularly valuable for research into both metabolic and neurophysiological processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.97794 g/mol

Monoisotopic Mass

371.97794 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71461-24-0

Dates

Modify: 2023-08-15
1: Jackson EK, Zhang Y, Cheng D. Alkaline Phosphatase Inhibitors Attenuate Renovascular Responses to Norepinephrine. Hypertension. 2017 Mar;69(3):484-493. doi: 10.1161/HYPERTENSIONAHA.116.08623. Epub 2017 Jan 30. PubMed PMID: 28137984; PubMed Central PMCID: PMC5310812.
2: Denier CC, Brisson-Lougarre AA, Biasini GG, Grozdea JJ, Fournier DD. Kinetic comparison of tissue non-specific and placental human alkaline phosphatases expressed in baculovirus infected cells: application to screening for Down's syndrome. BMC Biochem. 2002;3:2. Epub 2002 Jan 15. PubMed PMID: 11818032; PubMed Central PMCID: PMC65044.
3: Kitamura T, Murayama T, Nomura Y. Enhancement of Ca2+-induced noradrenaline release by vanadate in PC12 cells: possible involvement of tyrosine phosphorylation. Brain Res. 2000 Jan 31;854(1-2):165-71. PubMed PMID: 10784118.
4: Scher BM, Fuksina I, Hellinger N, Waxman S, Scher W. The phosphatase inhibitors, orthovanadate and levamisole, inhibit induction of erythroid differentiation and abrogate the associated inhibition of glycolysis. Int J Oncol. 1998 May;12(5):987-96. PubMed PMID: 9538118.
5: Denier CJ, Vergnes HA, Brisson-Lougarre A, Grozdea JG, Fournie AE, Klaebe AG, Perie JJ. Inhibition by sodium thiophosphate and L-p-bromotetramisole of neutrophil alkaline phosphatase in normal and trisomy 21 pregnancies. Ann Clin Biochem. 1996 May;33 ( Pt 3):215-8. PubMed PMID: 8791984.
6: Kovach JS, Svingen PA, Schaid DJ. Levamisole potentiation of fluorouracil antiproliferative activity mimicked by orthovanadate, an inhibitor of tyrosine phosphatase. J Natl Cancer Inst. 1992 Apr 1;84(7):515-9. PubMed PMID: 1312177.
7: Harb J, Vavasseur F, Chadéneau C, Denis M, Meflah K. Expression of alkaline phosphatase in murine lymphoma cells. Biochem Biophys Res Commun. 1991 May 31;177(1):125-33. PubMed PMID: 1645955.
8: Kuwana T, Rosalki SB. Measurement of alkaline phosphatase of intestinal origin in plasma by p-bromotetramisole inhibition. J Clin Pathol. 1991 Mar;44(3):236-7. PubMed PMID: 2013625; PubMed Central PMCID: PMC496946.
9: Verpooten GF, Nouwen EJ, Hoylaerts MF, Hendrix PG, de Broe ME. Segment-specific localization of intestinal-type alkaline phosphatase in human kidney. Kidney Int. 1989 Oct;36(4):617-25. PubMed PMID: 2681932.
10: Granström G, Magnusson BC. Changes in alkaline-phosphatase isoenzymes of hard tissue origin during facial development in the rat. Arch Oral Biol. 1986;31(8):513-9. PubMed PMID: 3467674.
11: Menahan LA, Sobocinski KA, Austin BP. Characterization of elevated plasma alkaline phosphatase activity in genetically obese mice. Metabolism. 1985 Mar;34(3):272-7. PubMed PMID: 2579311.
12: Nouwen EJ, Pollet DE, Schelstraete JB, Eerdekens MW, Hänsch C, Van de Voorde A, De Broe ME. Human placental alkaline phosphatase in benign and malignant ovarian neoplasia. Cancer Res. 1985 Feb;45(2):892-902. PubMed PMID: 3967249.
13: Menahan LA, Sobocinski KA, Austin BP. The origin of plasma alkaline phosphatase activity in mice and rats. Comp Biochem Physiol B. 1984;79(2):279-83. PubMed PMID: 6509919.
14: Weakley BS, Bowker SJ, James JL. Enzyme studies on TPPase-reactive cytoplasmic structures observed in early meiotic prophase I of the hamster oocyte. Cell Tissue Res. 1984;235(2):379-86. PubMed PMID: 6322997.
15: Zaccone G, Fasulo S, Licata A. Ultrastructural demonstration of alkaline phosphatase (ALP) and K+-p-nitrophenyl phosphatase (K+-p-NPPase) in the epidermal ionocytes of Blennius sanguinolentus. Histochemistry. 1984;81(1):47-53. PubMed PMID: 6088441.
16: Weakley BS, Webb P, James JL. Intake of phosphatase-active plasma membrane into the cytoplasm of oocytes from sexually immature hamsters. J Cell Sci. 1982 Oct;57:161-75. PubMed PMID: 6130099.
17: Granström G. Properties of alkaline phosphatases from cellular cementum of rat molars. Acta Odontol Scand. 1982;40(2):121-8. PubMed PMID: 6125076.
18: Pino RM, Pino LC, Bankston PW. The relationships between the Golgi apparatus, GERL, and lysosomes of fetal rat liver Kupffer cells examined by ultrastructural phosphatase cytochemistry. J Histochem Cytochem. 1981 Sep;29(9):1061-70. PubMed PMID: 6116732.
19: Skillen AW, Harrison J. Serum alkaline phosphatase of intestinal origin: detection by acrylamide gel electrophoresis and L-p-bromotetramisole inhibition compared. Clin Chem. 1980 May;26(6):786. PubMed PMID: 7371166.
20: Bayer PM, Gabl F, Knoth E. [Measuring the activity of the placental isoenzyme of alkaline phosphatase: 3 methods compared (author's transl)]. J Clin Chem Clin Biochem. 1979 Sep;17(9):605-7. German. PubMed PMID: 501308.

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